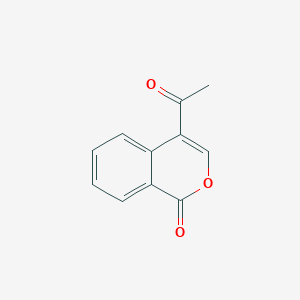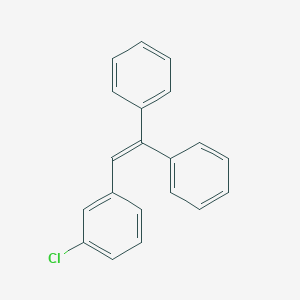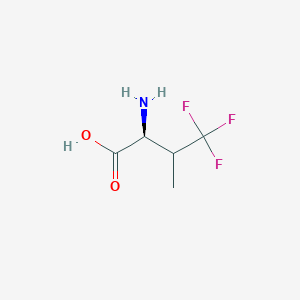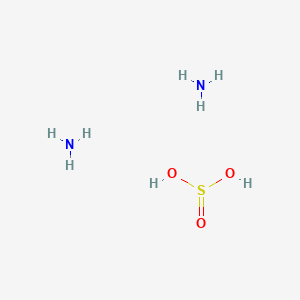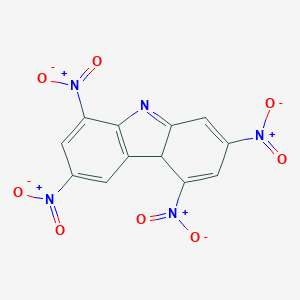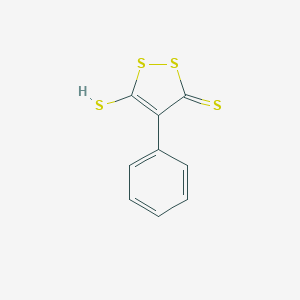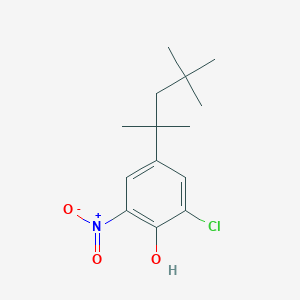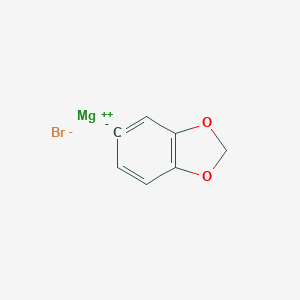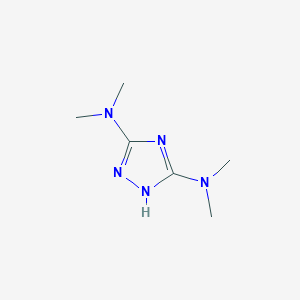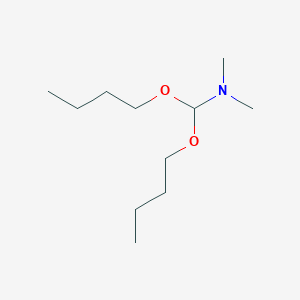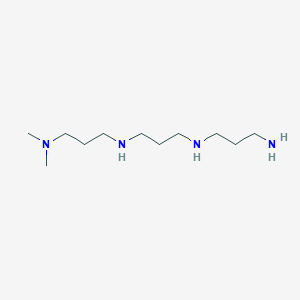
N'-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine, commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a tertiary amine with a three-carbon chain that has two secondary amine groups and one primary amine group. It is a colorless liquid that is soluble in water and commonly used as a catalyst in organic synthesis.
Wirkmechanismus
DMAPA acts as a catalyst by facilitating the reaction between the reactants. It does not participate in the reaction itself but increases the rate of the reaction. DMAPA is a nucleophilic catalyst that can activate carbonyl compounds and promote the formation of the intermediate.
Biochemische Und Physiologische Effekte
DMAPA has no known biochemical or physiological effects on humans as it is not used as a drug. However, it has been reported to have toxic effects on aquatic organisms, and its use should be regulated to prevent environmental damage.
Vorteile Und Einschränkungen Für Laborexperimente
DMAPA is an excellent catalyst for organic synthesis due to its high reactivity and selectivity. It is also relatively cheap and readily available, making it an attractive option for laboratory experiments. However, DMAPA is highly reactive and can be hazardous if not handled properly. It should be used with caution, and appropriate safety measures should be taken to prevent accidents.
Zukünftige Richtungen
There are several future directions for the use of DMAPA in scientific research. One potential application is the synthesis of new drugs and pharmaceuticals. DMAPA can be used as a catalyst in the synthesis of various drug intermediates, which can be further developed into new drugs. Another potential application is the use of DMAPA in the synthesis of new materials. DMAPA can be used in the synthesis of polymers and other materials with unique properties. Overall, DMAPA has significant potential for future research and development in various fields.
Synthesemethoden
The synthesis of DMAPA involves the reaction of N,N-dimethylpropane-1,3-diamine with 1,3-dibromopropane in the presence of sodium hydroxide. The reaction takes place at room temperature and produces DMAPA as the final product. The yield of DMAPA can be increased by using excess 1,3-dibromopropane.
Wissenschaftliche Forschungsanwendungen
DMAPA has been extensively used in scientific research due to its ability to act as a catalyst in organic synthesis. It has been used in the synthesis of various organic compounds, such as amides, esters, and ketones. DMAPA is also used as a reagent in the synthesis of peptides and proteins.
Eigenschaften
CAS-Nummer |
19475-69-5 |
|---|---|
Produktname |
N'-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine |
Molekularformel |
C11H28N4 |
Molekulargewicht |
216.37 g/mol |
IUPAC-Name |
N'-[3-[3-(dimethylamino)propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H28N4/c1-15(2)11-5-10-14-9-4-8-13-7-3-6-12/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
OYEMOASLKDSYHR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCCNCCCN |
Kanonische SMILES |
CN(C)CCCNCCCNCCCN |
Andere CAS-Nummern |
19475-69-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



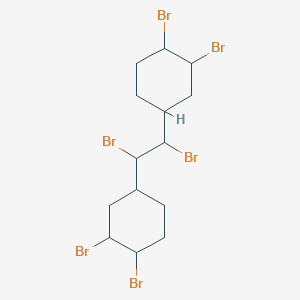
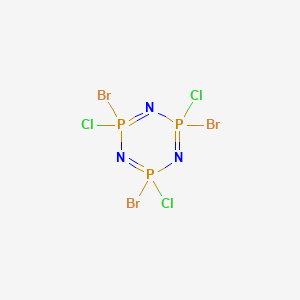
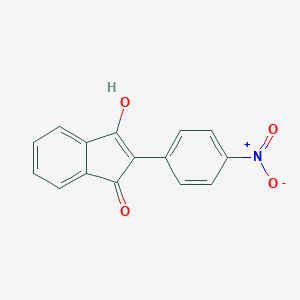
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
